molecular formula C11H9ClN2 B1317218 5-(4-Chlorophenyl)pyridin-2-amine CAS No. 84596-08-7

5-(4-Chlorophenyl)pyridin-2-amine

Cat. No. B1317218
CAS RN: 84596-08-7
M. Wt: 204.65 g/mol
InChI Key: LVARCJGOURVXJL-UHFFFAOYSA-N
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Description

“5-(4-Chlorophenyl)pyridin-2-amine” is a chemical compound with the IUPAC name 5-chloro-3-(4-chlorophenyl)-2-pyridinylamine . It has a molecular weight of 239.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “5-(4-Chlorophenyl)pyridin-2-amine” is 1S/C11H8Cl2N2/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H,(H2,14,15) . This indicates that the compound has a pyridine ring with a chlorophenyl group and an amine group attached to it .


Physical And Chemical Properties Analysis

“5-(4-Chlorophenyl)pyridin-2-amine” is a powder that is stored at room temperature . It has a molecular weight of 239.1 .

Scientific Research Applications

Synthesis and Reactivity

  • Pyridine derivatives, including those related to 5-(4-Chlorophenyl)pyridin-2-amine, serve as important intermediates in chemical synthesis. For example, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has shown promise for regioselective preparation of various hydroxylated pyridines, which are in high demand as synthons for pharmaceutical products and polymers with unique physical properties (Stankevičiūtė et al., 2016).

Coordination Chemistry and Metal Complexes

  • Research on coordination complexes, such as those involving silver(I) with flexible unsymmetrical bis(pyridyl) ligands, has highlighted the structural diversity and luminescent properties of these compounds. Such studies are fundamental for the development of new materials with potential applications in sensing, lighting, and catalysis (Zhang et al., 2013).

Medicinal Chemistry

  • Pyridine derivatives have been explored for their antimicrobial and anticancer activities, with some compounds showing high efficacy against various bacterial and fungal strains, as well as significant cytotoxicity against cancer cell lines. This underscores their potential as templates for the development of new therapeutic agents (Abdel-megeed et al., 2012).

Organometallic Chemistry

  • The synthesis of organometallic complexes, such as rhenium(I) triscarbonyl complexes with redox-active amino- and iminopyridine ligands, demonstrates the application of pyridine derivatives in facilitating CO2 binding through metal-ligand cooperation. This area of research is crucial for the development of catalysts and materials aimed at carbon capture and utilization (Stichauer et al., 2017).

Safety And Hazards

The safety information available indicates that “5-(4-Chlorophenyl)pyridin-2-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-(4-Chlorophenyl)pyridin-2-amine” are not available, similar compounds such as pyrrolo[2,3-d]pyrimidines have been explored for their potential in drug design against chronic myelogenous leukemia . This suggests that “5-(4-Chlorophenyl)pyridin-2-amine” and similar compounds could have potential applications in drug discovery and development.

properties

IUPAC Name

5-(4-chlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVARCJGOURVXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531399
Record name 5-(4-Chlorophenyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)pyridin-2-amine

CAS RN

84596-08-7
Record name 5-(4-Chlorophenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84596-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)pyridin-2-amine
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Synthesis routes and methods I

Procedure details

300 mL (600 mmol) of a 2 M Na2CO3 solution and 3.45 g (3.0 mmol) tetrakis-triphenylphosphane-palladium are added successively to a solution of 53.5 g (300 mmol) 2-amino-5-bromopyridine and 50.0 g (313 mmol) 4-chlorophenylboric acid in 1.0 L 1,4-dioxane and 250 mL methanol under argon. The reaction mixture is stirred for 2.5 h at 110° C. The solvent is eliminated i.vac., the residue is taken up in EtOAc and water. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (gradient: DCM to DCM/MeOH 20:1).
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tetrakis-triphenylphosphane palladium
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3.45 g
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53.5 g
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4-chlorophenylboric acid
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50 g
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1 L
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250 mL
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Synthesis routes and methods II

Procedure details

Prepared from commercially available 2-amino-5-bromopyridine (8.65 g, 50 mmol) and commercially available 4-chlorophenylboronic acid (12.08 g, 77 mmol) as described in example C.20 step 2. Obtained the crude 5-(4-chloro-phenyl)-pyridin-2-ylamine as an orange solid (89% pure).
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8.65 g
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12.08 g
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reactant
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Synthesis routes and methods III

Procedure details

2-Amino-5-bromopyridine (2) was reacted with 4-chlorophenylboronic acid (3) in dioxane/water in the presence of 2.2 equivalents of Na2CO3 and 1 mol % Pd(OAc)2 plus 1 mol % PdCl2(dppf).CH2Cl2 at 90° C. for 1.5 h. After cooling to room temperature the product (4) was precipitated as the HCl salt by adding HCl (25%, 6 equiv) followed by removal of dioxane under vacuum. The salt was filtered, digested in diethylether, filtered and then converted to the free amine by treatment with aqueous NaOH. After filtration, the product was isolated in 78% yield. Alternatively, the product has been isolated by chromatography in 83% yield. MS (Turbo Spray): 207 (52%), 205 (M+H+, 100%), 170 (9%).
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product ( 4 )
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207
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170
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Quattrini, ELM Gelardi, V Coviello… - Journal of Medicinal …, 2020 - ACS Publications
Glioblastoma multiforme (GBM) is the deadliest form of brain tumor. It is known for its ability to escape the therapeutic options available to date thanks to the presence of a subset of cells …
Number of citations: 38 pubs.acs.org
M Bollenbach, E Salvat, F Daubeuf, P Wagner… - European Journal of …, 2018 - Elsevier
4-phenylpyridin-2-yl-guanidine (5b): a new inhibitor of the overproduction of pro-inflammatory cytokines (TNFα and Il1β) was identified from a high-throughput screening of a chemical …
Number of citations: 10 www.sciencedirect.com

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